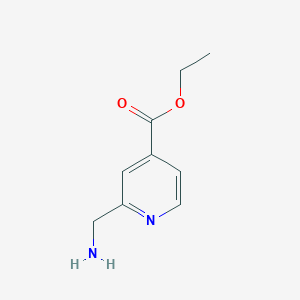
Ethyl 2-(aminomethyl)isonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(aminomethyl)isonicotinate, also known as Ethyl 2-Aminoisonicotinate or 2-AMINO-ISONICOTINIC ACID ETHYL ESTER, is a chemical compound with the molecular formula C8H10N2O2 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H12N2O2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6,10H2,1H3 . This compound has a molecular weight of 166.18 . Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 216.67 and a molecular formula of C9H13ClN2O2 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Tuberculosis Treatment
Ethyl 2-(aminomethyl)isonicotinate has been utilized in enzymatic synthesis processes. For instance, Yadav, Joshi, and Lathi (2005) demonstrated its use in the production of isoniazid, a significant agent in treating tuberculosis. This synthesis involved the reaction of ethyl isonicotinate with hydrazine hydrate, catalyzed by immobilized lipases in a non-aqueous medium (Yadav, Joshi, & Lathi, 2005).
Novel Heterocyclic Systems Synthesis
Trofimov et al. (2012) explored the reactivity of ethyl isonicotinate with tertiary cyanoacetylenic alcohols. This tandem cyclization process yielded novel polycondensed heterocyclic systems, demonstrating the compound's utility in creating complex chemical structures under mild conditions (Trofimov et al., 2012).
Electrical Conductivity and Luminescence Studies
Hassanein et al. (2015) investigated the coordination polymers formed from the reaction of CuI with ethyl isonicotinate. These polymers exhibited significant electrical conductivity and strong luminescence, revealing potential applications in electronic and photonic devices (Hassanein et al., 2015).
Synthesis of Hydroxy Lamine Derivatives
Markova et al. (1970) synthesized Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, a derivative of this compound. This synthesis led to new heterocyclic compounds, highlighting the compound's role in creating diverse chemical structures (Markova et al., 1970).
Metal Complex Formation
Goher and Drátovský (1976) studied the formation of complexes between ethyl isonicotinate and cuprous halides. These complexes showed intense absorption in the visible region due to metal-to-ligand charge transfer, suggesting applications in materials science and optical technologies (Goher & Drátovský, 1976).
Anodic Fluorination
Konno, Shimojo, and Fuchigami (1998) conducted anodic fluorinations of ethyl isonicotinate, leading to the production of fluorinated derivatives. This process demonstrates its potential use in the synthesis of fluorine-containing organic compounds (Konno, Shimojo, & Fuchigami, 1998).
Safety and Hazards
Ethyl 2-(aminomethyl)isonicotinate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection . If inhaled, it is recommended to move the victim to fresh air and keep at rest in a position comfortable for breathing .
Eigenschaften
IUPAC Name |
ethyl 2-(aminomethyl)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIRVEMYVCNPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2458996.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2458997.png)

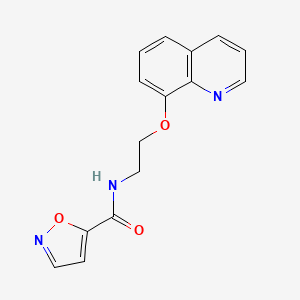
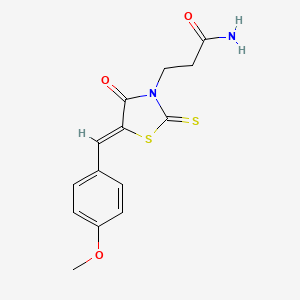
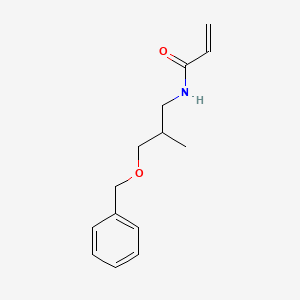

![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2459008.png)
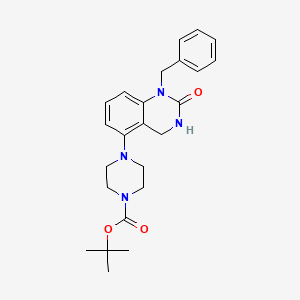
![[(4-{[2-Methyl-7-(trifluoromethyl)-4-quinolyl]amino}phenyl)sulfonyl]piperidine](/img/structure/B2459010.png)

![2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide](/img/structure/B2459015.png)
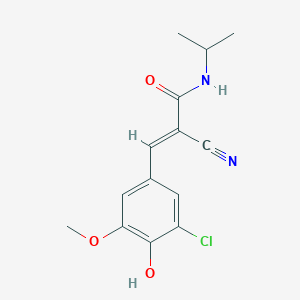
![1-(1,3-Benzodioxol-5-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2459018.png)
